4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine
Description
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Properties
IUPAC Name |
4-[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c20-15-6-8-16(9-7-15)27(23,24)18-19(22-10-12-25-13-11-22)26-17(21-18)14-4-2-1-3-5-14/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXFKXWXYCDWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine is a complex organic molecule notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its structural features, which include a morpholine ring and various functional groups that may interact with biological targets. The molecular formula of this compound is , with a molecular weight of approximately 449.32 g/mol.
Structural Characteristics
The structural complexity of 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine arises from the integration of a bromophenyl group and a sulfonyl moiety, which contribute to its chemical reactivity and potential biological activity. The key structural features include:
- Morpholine Ring : A six-membered heterocycle containing nitrogen and oxygen, known for its presence in various pharmaceuticals.
- Bromophenyl Group : Enhances electrophilic reactivity.
- Sulfonyl Moiety : Known for its role in nucleophilic substitution reactions.
Anticancer Properties
Research indicates that 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine exhibits promising anti-cancer properties. It has been shown to have anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cell division.
Anti-inflammatory and Analgesic Effects
The compound may also possess anti-inflammatory properties. Its structural components suggest potential interactions with cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammation and pain pathways. Studies have indicated that compounds with similar structures can inhibit COX enzymes, thereby reducing inflammation .
Case Studies
- Anti-proliferative Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, with IC50 values indicating potent activity against breast cancer cells.
- Molecular Docking Studies : Molecular docking simulations have predicted strong binding affinities to COX-2, suggesting that this compound may serve as a lead for developing new anti-inflammatory agents .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation in breast, lung, and colon cancer cell lines. |
| Anti-inflammatory | Potential COX-2 inhibitor; reduces inflammation and pain. |
| Mechanism of Action | Inhibition of tubulin polymerization; interaction with COX enzymes. |
Synthesis Pathways
The synthesis of 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine typically involves multi-step organic reactions. Key steps include:
- Formation of the Morpholine Derivative : Reaction with suitable electrophiles such as aryl halides or sulfonyl chlorides.
- Cyclization Reactions : Where the morpholine ring integrates into the larger molecular framework.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine may serve as a novel anti-cancer agent. Studies have shown that it exhibits anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cell division.
Case Study: In Vitro Evaluation
A specific study evaluated the compound's efficacy against human cancer cell lines using the Sulforhodamine B assay. Results demonstrated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology .
Synthetic Pathways
The synthesis of 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine typically involves multiple steps:
- Formation of the Oxazole Ring : The oxazole ring is synthesized through cyclization reactions involving suitable precursors.
- Introduction of the Bromophenyl Group : This can be achieved via palladium-catalyzed cross-coupling reactions.
- Sulfonylation : The sulfonyl group is introduced by reacting intermediates with sulfonyl chlorides in the presence of bases.
Careful control of reaction conditions is essential to optimize yields and purity .
In addition to its anticancer potential, compounds similar to 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine have exhibited various biological activities such as antimicrobial, anti-inflammatory, and analgesic properties. The sulfonamide structure is known for its antibacterial effects, while the oxazole moiety may contribute additional pharmacological activities .
Interaction Studies
Molecular docking studies have been conducted to understand how this compound interacts with biological macromolecules. These studies suggest that it may effectively bind to proteins involved in inflammatory processes or microbial resistance mechanisms. Such computational approaches are crucial for predicting binding affinities and elucidating mechanisms of action .
Summary of Potential Applications
The potential applications of 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine can be summarized as follows:
| Application Area | Description |
|---|---|
| Anticancer Agent | Exhibits anti-proliferative effects on various cancer cell lines. |
| Antimicrobial Activity | Potential for antibacterial effects based on sulfonamide structure. |
| Anti-inflammatory Properties | May inhibit enzymes involved in inflammation pathways (e.g., COX-2). |
| Analgesic Effects | Possible applications in pain management through inhibition of pain-related targets. |
Preparation Methods
Formation of the Oxazole Core (2-Phenyloxazol-5-yl Intermediate)
The oxazole ring is constructed via cyclocondensation between a benzamide derivative and an α-hydroxy ketone. Modified Robinson-Gabriel synthesis protocols are employed:
Reaction Conditions
- Starting Material : 2-(4-Bromophenylsulfonyl)benzamidoacetic acid
- Cyclizing Agent : Acetic anhydride (3 eq.)
- Catalyst : Anhydrous sodium acetate (1.2 eq.)
- Temperature : 110–120°C, reflux
- Duration : 6–8 hours
Mechanistic Insight
The reaction proceeds through intramolecular dehydration, facilitated by acetic anhydride’s dual role as solvent and dehydrating agent. Sodium acetate maintains mildly basic conditions, preventing premature hydrolysis.
Analytical Validation
Sulfonation at the 4-Position
Introduction of the 4-bromophenylsulfonyl group occurs via electrophilic aromatic substitution (EAS):
Reaction Protocol
| Parameter | Specification |
|---|---|
| Sulfonating Agent | 4-Bromobenzenesulfonyl chloride (1.5 eq.) |
| Solvent | Dichloromethane (DCM) |
| Catalyst | AlCl₃ (0.1 eq.) |
| Temperature | 0°C → RT, gradual warming |
| Reaction Time | 12–16 hours |
Critical Considerations
- Regioselectivity : The oxazole’s electron-deficient nature directs sulfonation to the 4-position.
- Side Reactions : Over-sulfonation is mitigated by controlled reagent addition and low temperatures.
Post-Reaction Workup
- Quenching with ice-cold water
- Extraction with DCM (3×50 mL)
- Column chromatography purification (SiO₂, hexane:EtOAc 7:3)
Morpholine Ring Installation
The morpholine moiety is introduced via nucleophilic aromatic substitution (SNAr) under mild conditions:
Optimized Procedure
- Substrate : 4-(4-Bromophenylsulfonyl)-2-phenyloxazol-5-yl chloride
- Nucleophile : Morpholine (2.0 eq.)
- Base : K₂CO₃ (3.0 eq.)
- Solvent : Acetonitrile
- Temperature : 60°C, 24 hours
Yield Enhancement Strategies
- Microwave Assistance : Reduces reaction time to 45 minutes at 100°C
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves interfacial contact
Characterization Data
- Mass Spec : [M+H]⁺ = 449.3 m/z (matches theoretical MW)
- ¹³C NMR : δ 165.8 ppm (oxazole C-2), δ 67.4 ppm (morpholine C-O)
Reaction Optimization and Scalability
Solvent Effects on Oxazole Cyclization
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetic Anhydride | 78 | 95 |
| Toluene | 42 | 88 |
| DMF | 65 | 91 |
Acetic anhydride remains optimal due to its dual dehydrating and solvating capabilities.
Temperature Profile for Sulfonation
| Stage | Temperature (°C) | Outcome |
|---|---|---|
| Initial | 0 | Prevents di-sulfonation |
| Gradual Ramp | 0→25 over 2 hrs | Completes mono-sulfonation |
| Extended | 25, 14 hrs | Ensures full conversion |
Analytical Methodologies for Quality Control
Spectroscopic Confirmation
¹H NMR (300 MHz, DMSO-d₆)
- δ 7.82 (d, J=8.4 Hz, 2H, sulfonyl aryl)
- δ 7.45–7.32 (m, 5H, phenyloxazole)
- δ 3.72 (t, J=4.5 Hz, 4H, morpholine OCH₂)
- δ 3.21 (t, J=4.5 Hz, 4H, morpholine NCH₂)
HPLC Purity Assessment
- Column: C18, 5μm, 250×4.6 mm
- Mobile Phase: MeCN:H₂O (70:30) + 0.1% TFA
- Retention Time: 8.9 min
- Purity: ≥98%
Q & A
Q. Q1. What are the optimal synthetic routes for 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine, and how can yield and purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core via cyclization of precursors like brominated phenyl sulfonyl chlorides and morpholine derivatives. Key steps include:
- Suzuki coupling for aryl group introduction.
- Sulfonylation under anhydrous conditions using polar aprotic solvents (e.g., DMF or DCM) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
To optimize yield (>70%), reaction parameters (temperature, stoichiometry, catalyst loading) should be fine-tuned using Design of Experiments (DOE) approaches. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, 400 MHz) .
Q. Q2. How can the structural conformation of this compound be validated experimentally?
Methodological Answer:
- X-ray crystallography resolves bond angles and torsional strain in the oxazole-morpholine core. For example, C–S bond lengths in the sulfonyl group typically range from 1.76–1.79 Å .
- DFT calculations (B3LYP/6-31G* basis set) predict electronic properties and compare with experimental IR spectra (stretching frequencies for sulfonyl groups: 1150–1350 cm⁻¹) .
- Mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: ~485.03 Da) .
Advanced Research Questions
Q. Q3. How do electronic effects of the 4-bromophenyl sulfonyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing sulfonyl group activates the oxazole ring for nucleophilic attack. For example:
- Substitution at C-5 : Reactivity with amines (e.g., morpholine) is enhanced due to reduced electron density at C-5, confirmed via Hammett plots (σₚ ≈ 0.78 for 4-Br substituent) .
- Competing pathways : Steric hindrance from the phenyl group at C-2 may favor regioselectivity. Kinetic studies (monitored by LC-MS) quantify reaction rates under varying pH and solvent conditions .
Q. Q4. What strategies resolve contradictions in reported biological activity data (e.g., COX-2 inhibition vs. lack of efficacy in cell models)?
Methodological Answer:
- Orthogonal assays : Compare enzymatic inhibition (COX-2 IC₅₀ via fluorescence polarization) with cellular viability (MTT assay in RAW 264.7 macrophages) .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver microsomes, NADPH regeneration system) to rule out rapid degradation .
- Molecular docking : Identify binding poses in COX-2 (PDB: 5KIR) to validate steric clashes or suboptimal interactions .
Q. Q5. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
- Substituent modulation : Replace bromine with electron-deficient groups (e.g., nitro) to enhance target affinity. Compare logP values (calculated via ChemDraw) to optimize solubility .
- Morpholine ring modifications : Introduce methyl groups to reduce CYP450-mediated metabolism. Test analogs in permeability assays (Caco-2 monolayers) .
| Analog | Substituent | COX-2 IC₅₀ (nM) | logP |
|---|---|---|---|
| Parent compound | 4-Br, sulfonyl | 120 ± 15 | 3.2 |
| 4-Nitro analog | 4-NO₂, sulfonyl | 85 ± 10 | 2.8 |
| Morpholine-3-methyl | CH₃ at morpholine N | 150 ± 20 | 2.5 |
Q. Q6. What computational methods predict off-target interactions for this compound?
Methodological Answer:
- PharmaGIST : Aligns ligand pharmacophores against >1,000 targets in the PDB .
- SwissTargetPrediction : Uses machine learning to rank kinases, GPCRs, and ion channels. For example, a 30% probability of PDE4B inhibition suggests secondary assay validation .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns to assess false positives .
Q. Q7. How can in vivo toxicity be evaluated preclinically?
Methodological Answer:
- Acute toxicity : Administer 50–200 mg/kg orally in Sprague-Dawley rats; monitor liver enzymes (ALT, AST) and renal function (creatinine) .
- Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation) to detect frameshift mutations .
- Cardiotoxicity : Patch-clamp assays (hERG channel inhibition, IC₅₀ < 10 μM is high-risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
